An In-Depth Technical Guide to 4-amino-2-(tert-butyl)-3(2H)-pyridazinone: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 4-amino-2-(tert-butyl)-3(2H)-pyridazinone: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-amino-2-(tert-butyl)-3(2H)-pyridazinone, a heterocyclic compound of significant interest in medicinal chemistry. The pyridazinone core is a well-established pharmacophore present in numerous biologically active molecules. This document details a plausible synthetic route, outlines expected analytical characterization, discusses the chemical reactivity of the 4-amino-pyridazinone scaffold, and explores its potential therapeutic applications based on the activities of structurally related compounds. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel pyridazinone-based therapeutic agents.
Introduction
The 3(2H)-pyridazinone scaffold is a prominent heterocyclic motif that has garnered considerable attention in the field of medicinal chemistry due to its diverse and significant biological activities.[1][2] Derivatives of this core structure have been reported to exhibit a wide range of pharmacological effects, including analgesic, anti-inflammatory, antihypertensive, cardiotonic, antiplatelet, and anticancer properties.[1][3][4] The versatility of the pyridazinone ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological profiles.
This guide focuses on a specific derivative, 4-amino-2-(tert-butyl)-3(2H)-pyridazinone. The introduction of an amino group at the 4-position and a bulky tert-butyl group at the 2-position is anticipated to modulate the compound's properties, such as its lipophilicity, metabolic stability, and interaction with biological targets.[5] The tert-butyl group, a common motif in medicinal chemistry, can influence a molecule's conformation and metabolic fate.[5] The 4-amino substituent offers a handle for further chemical modifications and can participate in key hydrogen bonding interactions within biological targets.[1]
This document will provide a detailed examination of the known and predicted chemical properties of 4-amino-2-(tert-butyl)-3(2H)-pyridazinone, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential reactivity and therapeutic applications.
Chemical and Physical Properties
| Property | Value / Expected Value | Source |
| Chemical Name | 4-amino-2-(tert-butyl)-3(2H)-pyridazinone | N/A |
| CAS Number | 330196-02-6 | N/A |
| Molecular Formula | C₈H₁₃N₃O | N/A |
| Molecular Weight | 167.21 g/mol | N/A |
| Appearance | Expected to be a crystalline solid | N/A |
| Melting Point | 105-106 °C | N/A |
| Solubility | Expected to be sparingly soluble in water, with good solubility in organic solvents like DMSO, and moderate solubility in alcohols.[6] | Inferred from related compounds |
| pKa | The amino group is expected to be weakly basic. The pyridazinone ring also has acidic and basic sites. | N/A |
| LogP | The presence of the tert-butyl group likely increases lipophilicity compared to the unsubstituted parent compound. | [5] |
Synthesis and Characterization
A specific, detailed synthesis of 4-amino-2-(tert-butyl)-3(2H)-pyridazinone is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be constructed based on established methods for the synthesis of 4-aminopyridazinone derivatives.[1][7] A potential two-step synthesis is outlined below, starting from a suitable precursor.
Proposed Synthetic Pathway
A logical approach to the synthesis of 4-amino-2-(tert-butyl)-3(2H)-pyridazinone involves the initial formation of the N-substituted pyridazinone ring followed by the introduction of the amino group at the 4-position.
Caption: Plausible synthetic route for 4-amino-2-(tert-butyl)-3(2H)-pyridazinone.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on general methods for the synthesis of similar compounds and should be optimized for safety and yield.
Step 1: Synthesis of 2-(tert-butyl)-4,5-dichloro-3(2H)-pyridazinone
-
To a solution of 3,4-dichloro-3(2H)-pyridazinone (1 equivalent) in ethanol, add tert-butylhydrazine hydrochloride (1.1 equivalents) and triethylamine (2.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 2-(tert-butyl)-4,5-dichloro-3(2H)-pyridazinone.
Step 2: Synthesis of 4-amino-2-(tert-butyl)-5-chloro-3(2H)-pyridazinone
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Place 2-(tert-butyl)-4,5-dichloro-3(2H)-pyridazinone (1 equivalent) and a concentrated aqueous solution of ammonia in a sealed pressure vessel.
-
Heat the vessel to a high temperature (e.g., 120-150 °C) for several hours.[7]
-
After cooling to room temperature, carefully open the vessel in a well-ventilated fume hood.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by crystallization or column chromatography.
Step 3: Synthesis of 4-amino-2-(tert-butyl)-3(2H)-pyridazinone (Final Product)
-
Dissolve 4-amino-2-(tert-butyl)-5-chloro-3(2H)-pyridazinone (1 equivalent) in methanol containing triethylamine (1.2 equivalents).
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 4-amino-2-(tert-butyl)-3(2H)-pyridazinone.
Analytical Characterization (Expected)
The structure of the synthesized 4-amino-2-(tert-butyl)-3(2H)-pyridazinone should be confirmed by standard analytical techniques.
Caption: Standard analytical workflow for structural confirmation.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, signals for the aromatic protons on the pyridazinone ring, and a broad singlet for the amino protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals corresponding to the quaternary and methyl carbons of the tert-butyl group, as well as the carbons of the pyridazinone ring, including the carbonyl carbon.
-
IR (Infrared) Spectroscopy: Characteristic absorption bands are expected for the N-H stretching of the amino group, C-H stretching of the alkyl and aromatic groups, C=O stretching of the pyridazinone carbonyl, and C=C and C=N stretching of the heterocyclic ring.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (167.21 g/mol ). Fragmentation patterns may involve the loss of the tert-butyl group or other characteristic fragments.
-
Elemental Analysis: The calculated elemental composition (C, 57.47%; H, 7.84%; N, 25.13%; O, 9.57%) should be in close agreement with the experimentally determined values.
Chemical Reactivity
The chemical reactivity of 4-amino-2-(tert-butyl)-3(2H)-pyridazinone is primarily dictated by the 4-amino group and the pyridazinone ring system.
Reactions of the 4-Amino Group
The amino group at the 4-position is expected to undergo reactions typical of an aromatic amine, although its reactivity may be influenced by the electron-withdrawing nature of the adjacent carbonyl group.
-
Acylation: The amino group can be acylated with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce further diversity into the molecule.[1]
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates will yield the corresponding urea or thiourea derivatives, which are often explored for their biological activities.
-
Coupling Reactions: The amino group can participate in various coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form C-N bonds with aryl or heteroaryl partners, further expanding the chemical space.[1]
Reactions of the Pyridazinone Ring
The pyridazinone ring itself can undergo certain transformations, although it is generally a stable aromatic system.
-
Electrophilic Aromatic Substitution: The electron-rich nature of the ring, enhanced by the amino group, may allow for electrophilic substitution reactions, though the position of substitution will be directed by the existing substituents.
-
N-Alkylation/Arylation: While the N2 position is already substituted with a tert-butyl group, reactions at the N1 position are possible in related pyridazinone systems, though less likely in this specific case due to steric hindrance.
Potential Biological Activities and Applications
While specific biological data for 4-amino-2-(tert-butyl)-3(2H)-pyridazinone is not available in the cited literature, the extensive research on related 4-aminopyridazinone derivatives provides a strong basis for predicting its potential therapeutic applications.
-
Analgesic and Anti-inflammatory Activity: Numerous 4-amino-5-substituted-3(2H)-pyridazinones have demonstrated significant antinociceptive (analgesic) activity.[6] The mechanism of action for some of these compounds is believed to involve the modulation of the noradrenergic system.[6] The anti-inflammatory potential of pyridazinone derivatives is also well-documented.[2]
-
Cardiovascular Effects: Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, including antihypertensive, vasodilator, and cardiotonic activities.[3][4] Some derivatives act as inhibitors of phosphodiesterases (PDEs), leading to vasodilation.[3]
-
Anticancer Activity: The pyridazinone scaffold is present in several anticancer agents.[3] These compounds can exert their effects through various mechanisms, including the inhibition of kinases and other enzymes involved in cancer cell proliferation.[3]
-
Other Potential Applications: The versatility of the pyridazinone core has led to the exploration of its derivatives for a wide array of other biological activities, including antimicrobial, anticonvulsant, and antidepressant effects.[1]
Safety and Handling
Specific safety data for 4-amino-2-(tert-butyl)-3(2H)-pyridazinone is not available. However, based on the hazard information for the parent 3(2H)-pyridazinone and other related compounds, it is prudent to handle this compound with appropriate safety precautions.[8]
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potential Hazards: Based on related compounds, it may cause skin and eye irritation.[8] The toxicological properties have not been fully investigated.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4-amino-2-(tert-butyl)-3(2H)-pyridazinone represents a promising scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its expected chemical properties, a plausible synthetic route, and a discussion of its potential reactivity and biological applications based on the extensive literature on related pyridazinone derivatives. The insights presented herein are intended to facilitate further research and development of this and other novel pyridazinone-based compounds for a variety of therapeutic indications. Future work should focus on the specific synthesis and thorough biological evaluation of this compound to validate its predicted potential.
References
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
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Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
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4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action. (2007). PubMed. Retrieved January 28, 2026, from [Link]
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(PDF) Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. Retrieved January 28, 2026, from [Link]
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Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
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A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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